

physicochemical characteristics of 5-Fluoro-4-methyl-2-nitrophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Fluoro-4-methyl-2-nitrophenol**

Cat. No.: **B1338033**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characteristics of **5-Fluoro-4-methyl-2-nitrophenol**

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery and material science, the utility of a chemical intermediate is defined by the precision with which we understand its fundamental properties. **5-Fluoro-4-methyl-2-nitrophenol** is a prime example of a molecular scaffold whose value is unlocked through a comprehensive characterization of its physicochemical profile. This guide is structured not as a rigid data sheet, but as a narrative that walks the researcher through the core attributes of this compound, from its molecular identity to its practical handling and application.

The strategic placement of a fluorine atom, a nitro group, a methyl group, and a phenolic hydroxyl on a benzene ring creates a molecule with multiple reactive vectors and finely-tuned electronic properties.^[1] The fluorine enhances metabolic stability and binding affinity in derivative compounds, the nitro and hydroxyl groups provide key reactive sites for further synthesis, and the methyl group influences steric interactions.^[1] Understanding these characteristics is not merely an academic exercise; it is the foundation for rational design in the synthesis of advanced pharmaceutical ingredients (APIs) and novel agrochemicals.^{[1][2]} This document synthesizes available data with established analytical principles to provide a trustworthy and expert-driven resource for the scientific community.

Core Molecular Identity and Physical State

5-Fluoro-4-methyl-2-nitrophenol is a multifunctional organic compound engineered for complex chemical synthesis.^[1] Its identity is established by a unique combination of identifiers and fundamental properties that dictate its behavior in a laboratory setting.

Property	Value	Source(s)
CAS Number	83341-28-0	[1] [3] [4]
Molecular Formula	C ₇ H ₆ FNO ₃	[3] [4]
Molecular Weight	171.13 g/mol	[3] [4]
Appearance	Yellow powder	[1]
Purity	≥95-98% (Typical)	[1] [4]
SMILES	OC1=CC(F)=C(C)C=C1-- INVALID-LINK--=O	[3] [5]
InChIKey	Not explicitly found for this isomer, but related isomers are available.	

Key Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound are critical determinants of its reactivity, solubility, and bioavailability in potential therapeutic applications. While experimental data for **5-Fluoro-4-methyl-2-nitrophenol** is sparse in publicly available literature, we can infer and predict its characteristics based on its structure and data from closely related isomers.

Physicochemical Parameter	Predicted/Reported Value	Scientific Rationale & Comparative Insights
Melting Point (°C)	Data not available. (Isomer 2-Fluoro-5-methyl-4-nitrophenol: 110.75 °C)	The melting point is influenced by crystal lattice energy and intermolecular forces. For comparison, the isomer 2-Fluoro-5-methyl-4-nitrophenol has a predicted melting point of 110.75 °C. ^[6] The related compound 5-Fluoro-2-nitrophenol has a reported melting point of 34-37 °C. ^[7] The presence of the additional methyl group in the target compound would be expected to alter crystal packing and thus the melting point.
Boiling Point (°C)	Data not available. (Isomer 2-Fluoro-5-methyl-4-nitrophenol: 354.98 °C)	The normal boiling point for the isomer 2-Fluoro-5-methyl-4-nitrophenol is predicted to be 354.98 °C. ^[6] The strong intermolecular hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the nitro and fluoro groups contribute to a relatively high boiling point.
Acid Dissociation Constant (pKa)	Data not available. (Related 5-Methyl-2-nitrophenol: 7.41)	The phenolic hydroxyl group is acidic. Its acidity is significantly increased by the strong electron-withdrawing effects of the adjacent nitro group and the fluorine atom via induction. For context, the pKa of 5-Methyl-2-nitrophenol is reported as 7.41. ^[8] It is

n-Octanol/Water Partition Coefficient (LogP)

1.74792 (Calculated)

expected that the pKa of 5-Fluoro-4-methyl-2-nitrophenol would be slightly lower (more acidic) due to the additional electron-withdrawing fluorine.

This value indicates a moderate degree of lipophilicity.^[3] The fluorine atom is known to increase lipophilicity, which can enhance properties like membrane permeability in drug candidates.^[9] This balance between hydrophilicity (from the -OH and -NO₂) and lipophilicity (from the aromatic ring, -CH₃, and -F) is crucial for its role as a pharmaceutical intermediate.

Topological Polar Surface Area (TPSA)

63.37 Å²

This calculated value reflects the surface area contributed by polar atoms (oxygen, nitrogen, and the attached hydrogen).^[3] It is a useful predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Solubility Profile: Theoretical and Practical Considerations

The solubility of **5-Fluoro-4-methyl-2-nitrophenol** dictates its utility in various reaction conditions and its formulation potential.

- Water Solubility: Due to the hydrophobic aromatic ring and methyl group, the compound is expected to be poorly soluble in water. While the hydroxyl and nitro groups can participate in hydrogen bonding, the overall molecular character is lipophilic. Related nitrophenols are generally described as slightly soluble in water.[10]
- Organic Solvent Solubility: It is predicted to be soluble in common polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate, and moderately soluble in less polar solvents like dichloromethane.[9] This is typical for functionalized phenolic compounds.

Spectroscopic Signature: A Guide to Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl group protons, and the acidic hydroxyl proton. The coupling patterns of the aromatic protons will be influenced by both the fluorine and the adjacent substituents. Spectral data is available from commercial suppliers.[11]
 - ^{13}C NMR: The carbon NMR spectrum should display seven unique signals corresponding to each carbon atom in the molecule. The chemical shifts will be heavily influenced by the attached functional groups, particularly the fluorine and nitro groups.
- Infrared (IR) Spectroscopy: The IR spectrum will provide confirmatory evidence of the key functional groups. Expected characteristic absorption bands include:
 - A broad O-H stretch for the hydroxyl group ($\sim 3200\text{-}3500\text{ cm}^{-1}$).
 - Aromatic C-H stretches ($\sim 3000\text{-}3100\text{ cm}^{-1}$).
 - Asymmetric and symmetric N-O stretches for the nitro group ($\sim 1520\text{-}1560\text{ cm}^{-1}$ and $\sim 1345\text{-}1385\text{ cm}^{-1}$).
 - Aromatic C=C stretches ($\sim 1450\text{-}1600\text{ cm}^{-1}$).

- A C-F stretch (~1000-1350 cm⁻¹).
- Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z 171.13.

Safety, Handling, and Stability

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

Hazard Profile: While specific GHS classifications for **5-Fluoro-4-methyl-2-nitrophenol** are not detailed, related nitrophenols are classified as hazardous.[\[12\]](#)[\[13\]](#) Typical warnings include:

- Harmful if swallowed, in contact with skin, or if inhaled.[\[13\]](#)
- Causes skin and serious eye irritation.[\[13\]](#)[\[14\]](#)
- May cause respiratory irritation.[\[12\]](#)

Recommended Handling Procedures:

- Use only in a well-ventilated area or under a chemical fume hood.[\[15\]](#)
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[\[14\]](#)[\[15\]](#)
- Avoid breathing dust. Use a NIOSH/MSHA-approved respirator if ventilation is inadequate.[\[15\]](#)
- Wash hands and any exposed skin thoroughly after handling.[\[14\]](#)
- Ensure eyewash stations and safety showers are readily accessible.[\[15\]](#)

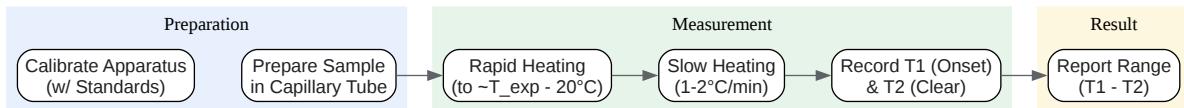
Storage and Stability:

- Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[15\]](#) For long-term stability, storage at 2-8°C under a nitrogen atmosphere is recommended.[\[3\]](#)[\[5\]](#)

- Stability: The compound is generally stable under recommended storage conditions. Avoid exposure to strong oxidizing agents, heat, and sources of ignition.[14]
- Hazardous Combustion Products: In case of fire, hazardous decomposition products can include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NO_x), and hydrogen fluoride (HF).[14]

Standard Experimental Protocols for Characterization

To ensure trustworthy and reproducible results, the following standard protocols are recommended for the experimental determination of key physicochemical properties.


Protocol 1: Determination of Melting Point

This protocol provides a self-validating system by calibrating the instrument with known standards.

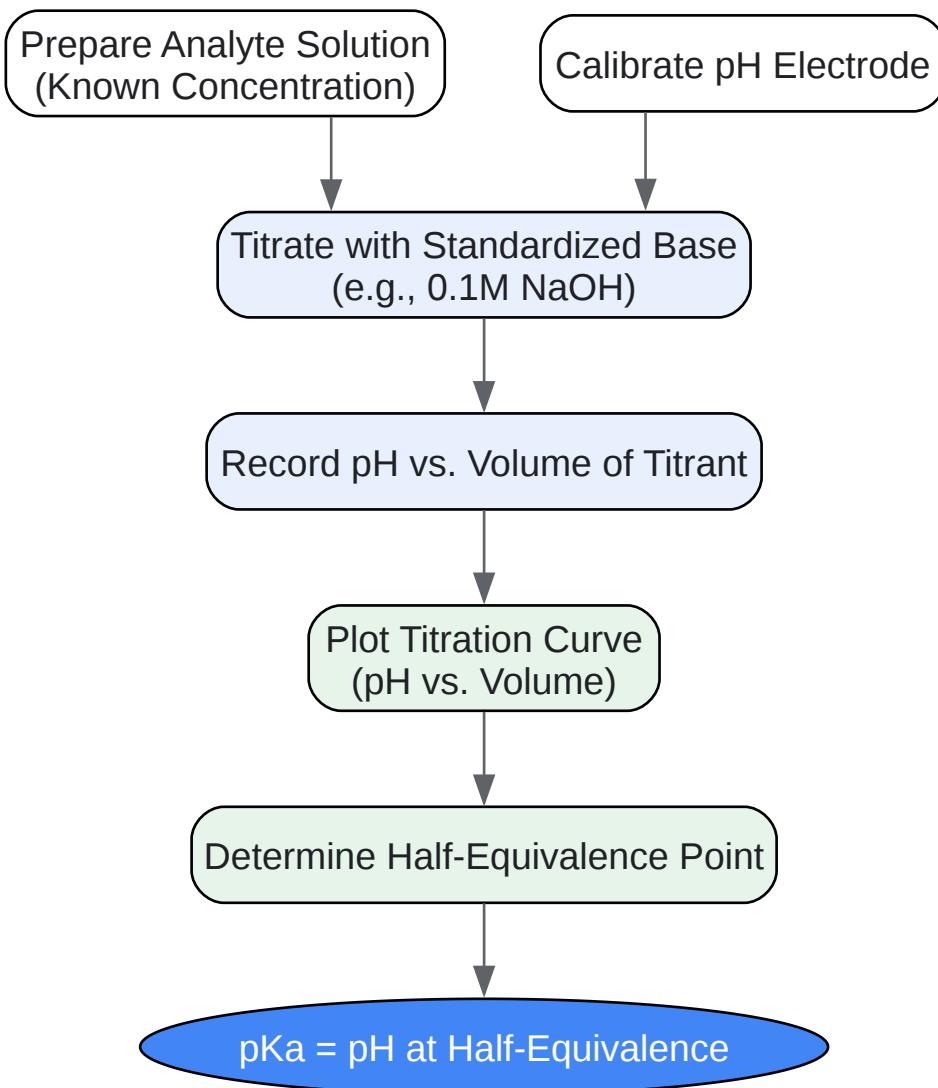
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

- Instrument Calibration: Calibrate the melting point apparatus using certified standards with melting points bracketing the expected range of the sample.
- Sample Preparation: Place a small amount of the dry, powdered **5-Fluoro-4-methyl-2-nitrophenol** into a capillary tube, packing it to a height of 2-3 mm.
- Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate initially to approximately 15-20 °C below the expected melting point.
- Refined Measurement: Decrease the heating rate to 1-2 °C per minute.
- Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁-T₂.

[Click to download full resolution via product page](#)

Workflow for Melting Point Determination.


Protocol 2: Potentiometric Determination of pKa

This method explains the causality behind the experimental choice: potentiometric titration is a robust and direct way to measure the dissociation constant of an acidic proton.

Objective: To determine the acid dissociation constant (pKa) of the phenolic hydroxyl group.

Methodology:

- **Solution Preparation:** Accurately weigh a sample of **5-Fluoro-4-methyl-2-nitrophenol** and dissolve it in a suitable co-solvent system (e.g., water/methanol mixture) to a known concentration.
- **Titration Setup:** Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Insert a calibrated pH electrode and a magnetic stirrer.
- **Titration:** Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.
- **Data Collection:** Record the pH of the solution after each addition of titrant.
- **Analysis:** Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.

[Click to download full resolution via product page](#)

Workflow for Potentiometric pKa Determination.

Conclusion: A Versatile Building Block for Advanced R&D

5-Fluoro-4-methyl-2-nitrophenol stands out as a sophisticated and highly versatile chemical building block.^[1] Its unique arrangement of functional groups offers multiple vectors for chemical modification, making it an invaluable intermediate in medicinal chemistry and material science.^[1] The strategic incorporation of fluorine is a well-established method to fine-tune the physicochemical properties of drug candidates, potentially improving metabolic stability and pharmacokinetic profiles.^[1] A thorough understanding of its core physicochemical properties,

as outlined in this guide, is the critical first step for any researcher aiming to leverage its synthetic potential. This knowledge enables not only the efficient design of synthetic routes but also ensures safe handling and the generation of reliable, reproducible research outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. CAS 182880-62-2: 4-Fluoro-5-methyl-2-nitrophenol [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. 5-Fluoro-4-methyl-2-nitrophenol | CymitQuimica [cymitquimica.com]
- 5. 83341-28-0|5-Fluoro-4-methyl-2-nitrophenol|BLD Pharm [bldpharm.com]
- 6. chem-casts.com [chem-casts.com]
- 7. 5-フルオロ-2-ニトロフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 5-Methyl-2-nitrophenol CAS#: 700-38-9 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. 5-Fluoro-4-Methyl-2-nitrophenol(83341-28-0) 1H NMR spectrum [chemicalbook.com]
- 12. 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Fluoro-4-methyl-5-nitrophenol | C7H6FNO3 | CID 21273374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physicochemical characteristics of 5-Fluoro-4-methyl-2-nitrophenol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1338033#physicochemical-characteristics-of-5-fluoro-4-methyl-2-nitrophenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com